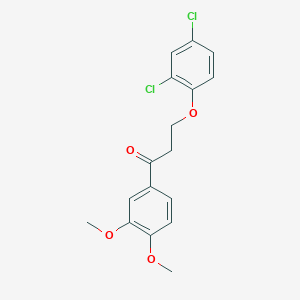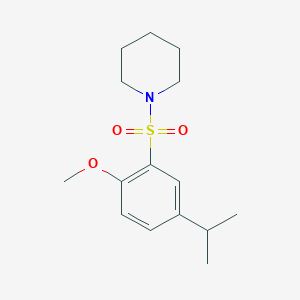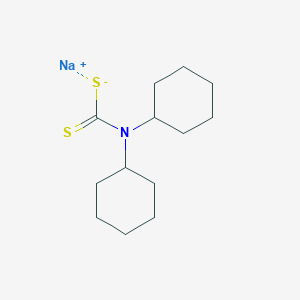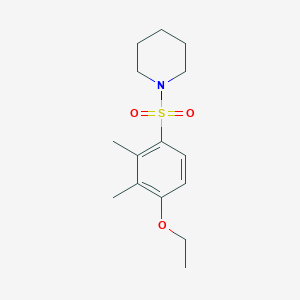
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone, also known as DDCP, is a chemical compound that has been widely used in scientific research for its various applications. DDCP is a synthetic compound that belongs to the family of diarylpropanoids and is commonly used as a precursor in the synthesis of other compounds.
Mecanismo De Acción
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, but it is believed to act as a dopamine receptor antagonist. It has been shown to bind to dopamine receptors in the brain, inhibiting the release of dopamine and reducing the activity of dopaminergic neurons. This leads to a decrease in dopamine signaling, which can have a variety of effects on the body and brain.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects are complex and depend on a variety of factors, including dosage, route of administration, and individual differences. Some of the reported effects of 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone include decreased locomotor activity, decreased dopamine release, and decreased dopamine receptor binding. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone in lab experiments is its ability to selectively target dopamine receptors, making it a useful tool for studying the role of dopamine in the brain. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's anti-cancer activity makes it a promising candidate for the development of novel cancer therapies. However, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's mechanism of action is not fully understood, and its effects can be complex and difficult to interpret. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's toxicity and potential side effects need to be carefully considered when designing experiments.
Direcciones Futuras
There are many potential future directions for research on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. One area of interest is the development of novel drugs based on 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's structure and mechanism of action. Additionally, further research is needed to fully understand 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's biochemical and physiological effects, as well as its potential side effects and toxicity. Finally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone's use in the treatment of specific diseases, such as Alzheimer's and Parkinson's disease, warrants further investigation.
Métodos De Síntesis
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone can be synthesized using a variety of methods. One of the most common methods is the reaction between 2,4-dichlorophenol and 3,4-dimethoxybenzaldehyde in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone. Other methods include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura reactions.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been used in the development of novel drugs for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3-(2,4-Dichlorophenoxy)-1-(3,4-dimethoxyphenyl)-1-propanone has been used in neurobiology research to study the role of dopamine receptors in the brain.
Propiedades
Fórmula molecular |
C17H16Cl2O4 |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenoxy)-1-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-16-5-3-11(9-17(16)22-2)14(20)7-8-23-15-6-4-12(18)10-13(15)19/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
FVPWGFVDNDCONH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CCOC2=C(C=C(C=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)





![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)
